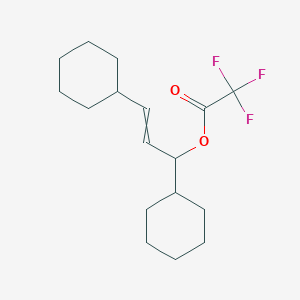
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is an organic compound characterized by the presence of cyclohexyl groups and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate typically involves the esterification of 1,3-dicyclohexylprop-2-en-1-ol with trifluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dicyclohexylprop-2-en-1-yl acetate
- 1,3-Dicyclohexylprop-2-en-1-yl propionate
- 1,3-Dicyclohexylprop-2-en-1-yl butyrate
Uniqueness
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and enhanced reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is a synthetic organic compound of interest in various biological and chemical research fields. Its unique structure and functional groups suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H25F3O2
- Molecular Weight: 306.37 g/mol
- CAS Number: 918545-46-7
| Property | Value |
|---|---|
| Molecular Formula | C16H25F3O2 |
| Molecular Weight | 306.37 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions can be optimized to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroacetate group enhances lipophilicity, facilitating membrane permeability and potentially increasing bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that trifluoroacetate derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Anticancer Properties
In vitro studies suggest that this compound may possess anticancer activity. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various trifluoroacetate derivatives against common pathogens. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In another research project focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound showed significant inhibition of cell growth in breast cancer and leukemia cell lines, suggesting a promising avenue for further development as an anticancer drug .
Properties
CAS No. |
918545-46-7 |
|---|---|
Molecular Formula |
C17H25F3O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-dicyclohexylprop-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C17H25F3O2/c18-17(19,20)16(21)22-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h11-15H,1-10H2 |
InChI Key |
XICABYVSOHGNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=CC(C2CCCCC2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















